Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-
Overview
Description
Benzoic acid, 4,4’-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] is a complex organic compound known for its unique structural properties and applications. This compound is characterized by the presence of benzoic acid moieties linked through a 1,3-propanediylbis(oxy) bridge, with additional methoxy and nitro functional groups. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] typically involves the reaction of 4-hydroxybenzoic acid derivatives with 1,3-dibromopropane under basic conditions to form the 1,3-propanediylbis(oxy) linkage. Subsequent nitration and methylation steps introduce the nitro and methoxy groups, respectively. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, amino derivatives, and various substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 4,4’-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its use in drug delivery systems and as a component in biodegradable polymers for controlled drug release.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4,4’-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy and benzoic acid moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4,4’-[1,2-propanediylbis(oxy)]bis-: Similar structure but with a different linkage.
Benzoic acid, 4,4’-[1,3-propanediylbis(oxy)]bis[5-hydroxy-2-nitro-]: Similar but with hydroxy groups instead of methoxy.
Benzoic acid, 4,4’-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-amino-]: Similar but with amino groups instead of nitro.
Properties
IUPAC Name |
4-[3-(4-carboxy-2-methoxy-5-nitrophenoxy)propoxy]-5-methoxy-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O12/c1-30-14-6-10(18(22)23)12(20(26)27)8-16(14)32-4-3-5-33-17-9-13(21(28)29)11(19(24)25)7-15(17)31-2/h6-9H,3-5H2,1-2H3,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOJLJBJSQWDQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCOC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448635 | |
Record name | Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140658-45-3 | |
Record name | Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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